N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide
Overview
Description
N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H11Cl2N3O2S2 and its molecular weight is 448.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.9669743 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Tandem Transformations in Synthesis
Research has explored novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives for synthesizing complex structures like thienopyrimidines and thieno[3,2-e]pyrazolo[1,5-a]pyrimidines. These transformations offer pathways to new ring systems, potentially useful in material science and medicinal chemistry (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Efficient One-Step Synthesis in Aqueous Media
The efficient preparation of benzazoles in water using thioamidinium salts showcases the environmental and procedural advantages of aqueous media in organic synthesis, highlighting the potential for developing greener synthetic methods for related compounds (Boeini & Hajibabaei Najafabadi, 2009).
Applications in Polymer Science
Direct polycondensation techniques have been applied to synthesize ordered polyamides using activating agents like diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, demonstrating the compound's relevance in creating advanced polymeric materials (Ueda & Sugiyama, 1994).
Antimicrobial Activity
Certain thiophene and benzothiazole derivatives have been synthesized and shown to possess significant antimicrobial properties, suggesting potential pharmaceutical applications for related compounds in combating bacterial and fungal infections (Naganagowda & Petsom, 2011).
Photo-Physical Characteristics for Fluorescent Materials
The synthesis and study of benzimidazole, benzoxazole, and benzothiazole derivatives with potential excited state intra-molecular proton transfer pathways indicate applications in developing fluorescent materials for sensing and imaging technologies (Padalkar et al., 2011).
Properties
IUPAC Name |
N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S2/c20-12-5-3-10(8-13(12)21)18-23-14-9-11(4-6-15(14)26-18)22-19(27)24-17(25)16-2-1-7-28-16/h1-9H,(H2,22,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFIYGXFHRYBFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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